1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a fascinating organic compound characterized by its intricate structure and functional groups. This compound belongs to the class of pyrazole carboxylic acids, which have shown a wide range of applications in chemical and biological research due to their unique properties.
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)butan-2-ylamino]-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(4-5-11-3-2-8-21-11)15-13(18)9-17-7-6-12(16-17)14(19)20/h2-3,6-8,10H,4-5,9H2,1H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWNMQKWFVOOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The initial step often involves the formation of the pyrazole ring through a condensation reaction between an α,β-unsaturated ketone and hydrazine. Following the formation of the pyrazole ring, further functionalization steps are performed to introduce the furan and carboxylic acid moieties.
Industrial Production Methods: Industrial-scale production of this compound would require optimization of reaction conditions to ensure high yield and purity. Typically, this involves the use of robust catalysts, optimized temperatures, and controlled pH conditions. The process may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions often yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the furan group.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Substitution reactions might use halides or organometallic reagents under specific conditions such as acidic or basic environments.
Major Products Formed: The major products depend on the nature of the starting materials and the reagents used. For instance, oxidation might yield carboxylic acids or esters, while reduction can lead to primary or secondary alcohols.
Scientific Research Applications
1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has significant applications in scientific research, particularly in:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays or as an inhibitor in enzymatic studies.
Medicine: Explored for therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
Molecular Targets: It can bind to proteins or enzymes, potentially inhibiting their activity or altering their function.
Pathways Involved: The binding interactions often initiate a cascade of biochemical reactions, influencing cellular pathways such as signaling or metabolic pathways.
Comparison with Similar Compounds
Uniqueness
This compound is unique due to its combination of a furan ring and a pyrazole carboxylic acid group, which imparts distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
